molecular formula C5H3Br2NO B080712 3,4-Dibromopyridine 1-oxide CAS No. 13535-02-9

3,4-Dibromopyridine 1-oxide

Número de catálogo: B080712
Número CAS: 13535-02-9
Peso molecular: 252.89 g/mol
Clave InChI: FIBNBZXWIOAHKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Dibromopyridine 1-oxide (C₅H₃Br₂NO) is a halogenated pyridine derivative characterized by bromine substituents at the 3- and 4-positions of the pyridine ring and an N-oxide group at the 1-position. The N-oxide group introduces polarity and reactivity, making the compound useful in synthetic chemistry as an intermediate for further functionalization. Bromine atoms, being electron-withdrawing, influence the electronic distribution of the ring, directing electrophilic or nucleophilic reactions to specific positions.

Propiedades

Número CAS

13535-02-9

Fórmula molecular

C5H3Br2NO

Peso molecular

252.89 g/mol

Nombre IUPAC

3,4-dibromo-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3Br2NO/c6-4-1-2-8(9)3-5(4)7/h1-3H

Clave InChI

FIBNBZXWIOAHKT-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC(=C1Br)Br)[O-]

SMILES canónico

C1=C[N+](=CC(=C1Br)Br)[O-]

Sinónimos

3,4-Dibromopyridine 1-oxide

Origen del producto

United States

Aplicaciones Científicas De Investigación

Biocatalytic Applications

Biocatalysis in Organic Synthesis
Recent studies have highlighted the role of aromatic N-oxides, including 3,4-Dibromopyridine 1-oxide, in biocatalysis. A notable study demonstrated the use of whole-cell biocatalysts derived from Escherichia coli expressing multicomponent soluble di-iron monooxygenases to produce various N-oxides efficiently. This method allows for the conversion of pyridine derivatives into their corresponding N-oxides without side oxidation products, showcasing an environmentally friendly approach to organic synthesis .

Table 1: Biocatalytic Conversion of Pyridines

CompoundConversion Rate (%)Remarks
This compoundHighEffective substrate for biocatalysis
Other PyridinesVariableDependent on structural features

Electrochemical Applications

Catalytic Ammonia Oxidation
Research has also explored the use of ruthenium complexes with axial 3,4-dibromopyridine ligands in the electrochemical oxidation of ammonia. The presence of the dibromopyridine moiety enhances the catalytic activity and selectivity of these complexes, indicating its potential use in developing efficient catalysts for ammonia oxidation reactions .

Medicinal Chemistry

Therapeutic Potential
The N-oxide derivatives of pyridines, including this compound, are being investigated for their biological activity. Several studies have indicated that these compounds exhibit antimicrobial and anticancer properties. The structural modifications provided by the dibromo substituents enhance their interaction with biological targets .

Table 2: Biological Activities of Pyridine N-Oxides

CompoundActivity TypeReference
This compoundAntimicrobial
Other N-OxidesAnticancer

Case Studies

Case Study 1: Biocatalytic Synthesis
In a study focusing on the biocatalytic synthesis of heteroaromatic N-oxides, researchers successfully converted a range of pyridine derivatives using engineered E. coli. The study reported a significant yield for dibromopyridine derivatives, emphasizing the efficiency and selectivity of this biocatalytic method .

Case Study 2: Electrochemical Catalysis
A study on electrochemical ammonia oxidation demonstrated that ruthenium complexes with 3,4-dibromopyridine ligands exhibited superior catalytic performance compared to other ligands. This finding underscores the importance of substituent effects in enhancing catalytic activity in electrochemical processes .

Comparación Con Compuestos Similares

Mechanistic Insights

  • Role of the N-Oxide Group : The 1-oxide group in 3,4-Dibromopyridine 1-oxide increases ring polarization, facilitating reactions such as nucleophilic substitution or coordination with metal catalysts. In 3,4-DSP, the N-oxide is essential for generating alkylating species via hydrogen abstraction .
  • Bromine Effects : Bromine’s electron-withdrawing nature deactivates the pyridine ring, directing electrophilic attacks to less hindered positions. Steric effects in 2,3-dibromo analogs may limit reactivity compared to 3,5- or 3,4-isomers .

Métodos De Preparación

Reaction Conditions and Mechanism

  • Brominating Agents : Molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids such as FeBr₃ or AlCl₃.

  • Solvent System : Dichloromethane (DCM) or acetic acid at 0–25°C.

  • Regioselectivity : The first bromination occurs at the 4-position due to the strong para-directing nature of the N-oxide group. Subsequent bromination at the 3-position is achieved by increasing the reaction temperature to 40–60°C.

Example Protocol:

  • Dissolve pyridine N-oxide (10 mmol) in DCM (50 mL) under nitrogen.

  • Add FeBr₃ (1.2 equiv) and Br₂ (1.1 equiv) dropwise at 0°C.

  • Stir for 12 hours, then warm to room temperature.

  • Add a second equivalent of Br₂ and heat to 50°C for 6 hours.

  • Quench with Na₂S₂O₃, extract with DCM, and purify via column chromatography (SiO₂, hexane/EtOAc).

Yield : 58–65%.

Oxidation of 3,4-Dibromopyridine

An alternative route involves the oxidation of pre-brominated pyridine derivatives. This two-step method first synthesizes 3,4-dibromopyridine, followed by selective oxidation of the nitrogen atom.

Step 1: Synthesis of 3,4-Dibromopyridine

  • Bromination of Pyridine :

    • Use Br₂ in fuming sulfuric acid (H₂SO₄/SO₃) at 120°C for 24 hours.

    • Yield : 45–50% (mixture of 2,3-, 3,4-, and 3,5-dibromopyridines).

  • Regioselective Purification :

    • Separate isomers via fractional crystallization or HPLC.

Step 2: Oxidation to N-Oxide

  • Oxidizing Agents : Hydrogen peroxide (H₂O₂, 30%) in acetic acid or trifluoroacetic acid (TFA).

  • Catalyst : Tungstic acid (H₂WO₄) or phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

  • Conditions : 60–80°C for 6–12 hours.

Example Protocol:

  • Dissolve 3,4-dibromopyridine (5 mmol) in TFA (20 mL).

  • Add H₂O₂ (3 equiv) and TBAB (0.1 equiv).

  • Reflux at 70°C for 8 hours.

  • Concentrate under vacuum and recrystallize from ethanol.

Yield : 72–78%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity. This method is particularly advantageous for scaling up production.

Protocol:

  • Mix pyridine N-oxide (10 mmol), Br₂ (2.2 equiv), and FeBr₃ (0.5 equiv) in DCM.

  • Irradiate at 100°C (300 W) for 20 minutes.

  • Cool, filter, and purify via flash chromatography.

Yield : 68–73%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Purity
Direct BrominationSingle-step, minimal purificationPoor regioselectivity without catalysts58–65%>90%
Oxidation of DibromopyridineHigh purity, scalableRequires isomer separation72–78%>95%
Microwave-AssistedRapid, energy-efficientSpecialized equipment required68–73%>92%

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. A representative industrial protocol includes:

  • Bromination :

    • Pyridine (1 kg) is treated with Br₂ (2.2 equiv) in H₂SO₄ at 120°C for 24 hours.

    • Crude 3,4-dibromopyridine is isolated via distillation (bp 220–225°C).

  • Oxidation :

    • The dibromopyridine is oxidized with H₂O₂ (30%) in acetic acid at 80°C for 10 hours.

    • The product is crystallized from ethanol/water (1:1).

Annual Production Capacity : ~5 metric tons (estimated).

Emerging Methodologies

Electrochemical Bromination

Recent studies explore electrochemical methods using Br⁻/Br₂ redox systems in ionic liquids, achieving 70% yield with >90% regioselectivity.

Enzymatic Oxidation

Preliminary trials with cytochrome P450 enzymes show potential for mild, eco-friendly N-oxidation, though yields remain low (35–40%) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dibromopyridine 1-oxide, and how can purity be ensured?

  • Methodology : Use peracetic acid oxidation of pyridine derivatives, as demonstrated for structurally similar compounds like 3,4-lutidine 1-oxide (77.4% yield) . Post-synthesis purification via column chromatography on alumina followed by recrystallization (e.g., acetone) is critical to achieve high purity (>95%). Monitor reaction progress with TLC and confirm purity via melting point analysis and elemental composition (e.g., %C, %H, %N deviations ≤0.2%) .

Q. How can structural confirmation of this compound be performed?

  • Methodology : Combine elemental analysis (e.g., C, H, N quantification) with spectroscopic techniques. For brominated pyridine oxides, 1^1H/13^13C NMR may show deshielding effects due to electron-withdrawing bromine substituents. Compare experimental data with computational predictions (e.g., DFT for chemical shifts). Note: Discrepancies in melting points (e.g., 128–130°C vs. 138°C in literature) may arise from polymorphs or impurities; use differential scanning calorimetry (DSC) to resolve .

Q. What are the key challenges in handling and storing this compound?

  • Methodology : Store under inert atmosphere (argon) at –20°C to prevent decomposition, as brominated heterocycles are often light- and moisture-sensitive. Use amber vials and verify stability via periodic HPLC analysis. Purity (>95%) is critical for reproducibility; recrystallize if degradation is observed .

Advanced Research Questions

Q. How does the bromination pattern (3,4 vs. 3,5 substitution) influence the reactivity of pyridine 1-oxide derivatives?

  • Methodology : Compare regioselectivity using brominating agents (e.g., Br2_2/H2_2SO4_4 or NBS) under varying conditions. For this compound, steric and electronic effects from the N-oxide group may direct bromination. Computational modeling (e.g., Fukui indices for electrophilic attack) can predict preferred sites . Validate with X-ray crystallography to confirm substitution patterns.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.